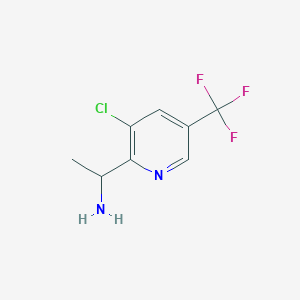

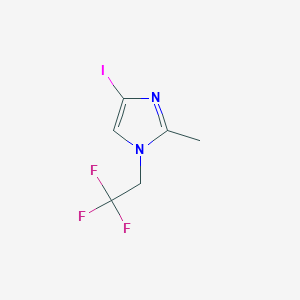

1-(3-cloro-5-(trifluorometil)piridin-2-il)etanamina

Descripción general

Descripción

The compound 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a chemical that is likely to be of interest due to its structural features, which include a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethanamine side chain. This structure suggests potential reactivity and utility in various chemical syntheses, although the specific papers provided do not directly discuss this compound.

Synthesis Analysis

The synthesis of related pyridine compounds can be complex and often requires multiple steps. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves a multi-step process starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . This suggests that the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine could also involve a multi-step process, potentially starting from a similar pyridine derivative or nicotinamide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite intricate, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a complex geometry with a square-planar coordination around the palladium atom . This complexity in coordination and bonding angles could be relevant when considering the molecular structure of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, as the presence of substituents on the pyridine ring can significantly influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, trifluoromethylated enamines can condense with iminium chlorides to give new 2-aza-1,3-dienes, which can then cyclize to form pyridin-4-ones . This indicates that the trifluoromethyl group in the compound of interest could potentially participate in similar condensation and cyclization reactions, leading to the formation of novel pyridine-containing structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was initially described as a liquid but was later obtained as monoclinic crystals, demonstrating how purification methods can affect the physical state of a compound . The presence of different functional groups, such as the trifluoromethyl group, can also impact properties like boiling point, solubility, and reactivity. The specific physical and chemical properties of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine would need to be determined experimentally, but it is likely that they would be influenced by both the pyridine core and the substituents attached to it.

Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos

“1-(3-cloro-5-(trifluorometil)piridin-2-il)etanamina” puede actuar como reactivo en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en la síntesis de nuevas moléculas híbridas de imidazo[1,2-a]piridina-cumarina .

Inhibidores de NS5B en el Tratamiento Potencial de la Hepatitis C

Estas nuevas moléculas híbridas de imidazo[1,2-a]piridina-cumarina sintetizadas utilizando “this compound” se han estudiado como inhibidores de NS5B, una proteína no estructural codificada por el virus de la hepatitis C . Esto sugiere una aplicación potencial en el tratamiento de la hepatitis C.

Papel en la Investigación Farmacéutica

El grupo trifluorometilo en “this compound” es de gran interés en la investigación farmacéutica. Los compuestos que contienen trifluorometilo constituyen más del 50 por ciento de las moléculas de fármacos más vendidos aprobadas por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridines are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2457±350 °C and a density of 1429±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may have pest-resistant effects at the molecular and cellular levels.

Action Environment

The compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially influence its stability.

Propiedades

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYCLYBAZZEUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)

![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)